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Compound of Interest

2-Bromo-1-(4-chlorophenyl)butan-
Compound Name:
1-one

Cat. No.: B089803

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for 2-Bromo-1-(4-
chlorophenyl)butan-1-one. This guide provides the available information for the target
compound and supplements it with detailed, representative data and protocols from its close
chemical analogues, primarily 2-Bromo-1-(4-chlorophenyl)ethan-1-one and 2-Bromo-1-(4-
chlorophenyl)propan-1-one. This approach offers a robust framework for understanding the
chemical characteristics and handling of the target compound.

Chemical Identity and Properties

2-Bromo-1-(4-chlorophenyl)butan-1-one, also known as 2-bromo-4'-chlorobutyrophenone, is
a halogenated ketone. Its chemical structure features a butyrophenone core with a bromine
atom at the alpha position to the carbonyl group and a chlorine atom on the phenyl ring.
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Property Value Source
2-Bromo-1-(4-

IUPAC Name N/A
chlorophenyl)butan-1-one
2-bromo-4'-

Synonyms N/A
chlorobutyrophenone

CAS Number 1011-26-3 N/A

Molecular Formula C10H10BrCIO N/A

Molecular Weight 261.54 g/mol N/A

Appearance Expected to be a solid or oil N/A

Synthesis

The primary route for the synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one is the a-
bromination of the corresponding ketone, 1-(4-chlorophenyl)butan-1-one (4'-
chlorobutyrophenone).

General Synthesis Workflow

General Synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one

(1—(4—chlorophenyl)butan—l—one) Brominating Agent (e.g., Br2) Solvent (e.g., Dichloromethane, Methanol)

a-Bromination

2-Bromo-1-(4-chlorophenyl)butan-1-one

Click to download full resolution via product page

Caption: General synthesis workflow for 2-Bromo-1-(4-chlorophenyl)butan-1-one.

Detailed Experimental Protocol (Representative)
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The following is a representative protocol for the a-bromination of a substituted acetophenone,
which can be adapted for the synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one from 1-
(4-chlorophenyl)butan-1-one.

Materials:

1-(4-chlorophenyl)butan-1-one

e Bromine (Br2)

e Dichloromethane (CH2zCl2) or Methanol (CH3zOH)

e Saturated sodium bicarbonate solution

e Anhydrous sodium sulfate

 Stir plate and magnetic stir bar

¢ Round-bottom flask

e Dropping funnel

e Separatory funnel

e Rotary evaporator

Procedure:

o Dissolve 1-(4-chlorophenyl)butan-1-one in a suitable solvent like dichloromethane or
methanol in a round-bottom flask equipped with a magnetic stir bar.

e Cool the solution in an ice bath.

e Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the stirred
solution using a dropping funnel. A few drops of 48% hydrobromic acid can be added as a
catalyst if using methanol as a solvent.
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 Allow the reaction mixture to stir at room temperature and monitor the reaction progress
using Thin Layer Chromatography (TLC).

e Once the starting material is consumed, quench the reaction by adding a saturated solution
of sodium bicarbonate until the bromine color disappears.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane.

o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator to obtain the crude product.

e The crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Data (Representative)

Detailed spectroscopic data for 2-Bromo-1-(4-chlorophenyl)butan-1-one is not readily
available. The following table provides expected and representative data based on its
analogues.

Spectroscopic Data Expected/Representative Values

5 (ppm): 7.8-8.0 (d, 2H, Ar-H), 7.4-7.6 (d, 2H,
1H NMR (CDCls, 400 MHz) Ar-H), 5.1-5.3 (t, 1H, -CH(Br)-), 2.1-2.3 (m, 2H, -
CHz-), 1.0-1.2 (t, 3H, -CH3)

o (ppm): ~190 (C=0), ~140 (Ar-C), ~132 (Ar-C),
13C NMR (CDCls, 100 MHz) ~130 (Ar-CH), ~129 (Ar-CH), ~45 (-CH(Br)-),
~30 (-CHz-), ~12 (-CHs3)

~1690 (C=0 stretch), ~1590 (C=C aromatic
IR (KBr, cm™1) stretch), ~820 (para-substituted benzene C-H
bend)

Molecular ion peak (M*) expected at m/z

Mass Spectrometry (El
P y (ED 260/262/264 (due to Br and Cl isotopes)
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Signaling Pathways and Biological Activity

There is no readily available information on the biological activity or associated signaling
pathways for 2-Bromo-1-(4-chlorophenyl)butan-1-one. As a halogenated ketone, it is
primarily used as a chemical intermediate in the synthesis of more complex molecules, which
may have biological activity.

Logical Relationships in Synthesis

The synthesis of the target compound is a straightforward electrophilic substitution at the a-
carbon of a ketone.

Logical Flow of a-Bromination

[Start: 1—(4-chIorophenyl)butan-l-one]

Enol/Enolate Formation
(Acid or Base Catalyzed)

:

Nucleophilic Attack of Enol/Enolate
on Bromine

[Deprotonation]

[End: 2-Bromo-1-(4-chIorophenyl)butan-l-one)

Click to download full resolution via product page

Caption: Logical steps involved in the a-bromination of a ketone.
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 To cite this document: BenchChem. [Technical Guide: 2-Bromo-1-(4-chlorophenyl)butan-1-
one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089803#iupac-name-of-2-bromo-1-4-chlorophenyl-
butan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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